Zinc thiocyanate

Catalog No.
S1904781
CAS No.
557-42-6
M.F
Zn(SCN)2
C2N2S2Zn
M. Wt
181.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc thiocyanate

CAS Number

557-42-6

Product Name

Zinc thiocyanate

IUPAC Name

zinc;dithiocyanate

Molecular Formula

Zn(SCN)2
C2N2S2Zn

Molecular Weight

181.5 g/mol

InChI

InChI=1S/2CHNS.Zn/c2*2-1-3;/h2*3H;/q;;+2/p-2

InChI Key

MLVWCBYTEFCFSG-UHFFFAOYSA-L

SMILES

C(#N)[S-].C(#N)[S-].[Zn+2]

Canonical SMILES

C(#N)[S-].C(#N)[S-].[Zn+2]

The exact mass of the compound Zinc thiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Zinc thiocyanate (CAS 557-42-6) is a versatile, moisture-sensitive coordination compound and specialty zinc salt utilized across optoelectronics, coordination polymer synthesis, and advanced coatings. As a source of both the diamagnetic Zn2+ cation and the ambidentate thiocyanate (SCN-) pseudohalide, it offers high solubility in water, alcohol, and ammonia, alongside a slightly acidic aqueous profile. Industrially, it serves as a high-purity precursor for zinc sulfide (ZnS) and zinc oxide (ZnO) nanomaterials, a dual-functional additive in perovskite photovoltaics, and an essential reagent in metallochromy and corrosion-inhibitor formulations. Its procurement is driven by its dual-ion functionality, which provides specific thermal, electronic, and structural advantages over simple zinc halides or alternative metal thiocyanates[1].

Substituting zinc thiocyanate with common zinc salts (such as zinc chloride or zinc sulfate) or other metal thiocyanates (like copper or lead thiocyanate) frequently results in process failure or degraded material performance. Unlike zinc halides, the SCN- anion in Zn(SCN)2 acts as a potent pseudohalide that uniquely passivates crystalline defects in perovskite lattices and coordinates via both nitrogen and sulfur terminals in metal-organic frameworks. Furthermore, unlike copper(I) thiocyanate, which decomposes directly, Zn(SCN)2 exhibits a distinct melting phase prior to thermal decomposition, enabling solvent-free melt-processing [1]. Replacing it with lead thiocyanate introduces severe toxicity and regulatory hurdles, while alkali thiocyanate mixtures (e.g., KSCN + ZnCl2) leave residual counter-ions that disrupt thin-film semiconductor purity and electrodeposition uniformity.

Melt-Processability and Thermal Processing Window for Solvent-Free Deposition

Thermal analysis reveals that Zn(SCN)2 possesses a unique phase transition profile that is highly advantageous for advanced manufacturing. Unlike many coordination polymers that decompose directly, Zn(SCN)2 exhibits a distinct endothermic melting peak at 221 °C before undergoing thermal decomposition at 393 °C. In contrast, the standard p-type semiconductor Copper(I) thiocyanate (CuSCN) decomposes at 408 °C without any melting behavior. This provides Zn(SCN)2 with a ~170 °C liquid-phase processing window, allowing for solvent-free melt-deposition and mechanochemical synthesis of mixed-metal semiconductor films [1].

Evidence DimensionMelting behavior and thermal processing window
Target Compound DataZn(SCN)2: Melts at 221 °C, decomposes at 393 °C (~170 °C processing window)
Comparator Or BaselineCuSCN: Decomposes at 408 °C (0 °C melt-processing window)
Quantified DifferenceZn(SCN)2 provides a 170 °C liquid-phase window for solvent-free processing, whereas CuSCN cannot be melt-processed.
ConditionsThermogravimetry-differential thermal analysis (TG-DTA) under controlled heating.

Enables manufacturers to utilize solvent-free melt-processing for semiconductor and thin-film deposition, eliminating the need for toxic or complex solvent systems.

Wide Optical Bandgap and N-Type Electronic Structure

In optoelectronic material selection, the electronic band structure of the precursor is critical. Zn(SCN)2 provides an exceptionally wide optical bandgap of 4.59 eV, with its Conduction Band Minimum (CBM) dominated by the empty 4s spherical orbitals of the Zn(II) ion, which facilitates excellent n-type electron-transporting properties. When compared to CuSCN, which has a narrower optical bandgap of 3.72 eV and functions as a p-type semiconductor, Zn(SCN)2 offers a highly complementary electronic profile. This 0.87 eV wider bandgap ensures superior optical transparency in the UV-visible spectrum, making it an optimal n-type pairing material in mixed-metal optoelectronic stacks [1].

Evidence DimensionOptical bandgap (Eg_opt) and conductivity type
Target Compound DataZn(SCN)2: 4.59 eV (n-type conductivity)
Comparator Or BaselineCuSCN: 3.72 eV (p-type conductivity)
Quantified DifferenceZn(SCN)2 provides a 0.87 eV wider bandgap and complementary n-type electron transport.
ConditionsDiffuse reflectance spectroscopy and Tauc plot calculations.

Crucial for engineers designing transparent n-type semiconductor layers or tuning the bandgap of mixed-metal optoelectronic devices.

Dual-Ion Defect Passivation in Perovskite Solar Cells

Zinc thiocyanate is increasingly procured as a dual-functional additive for hybrid perovskite solar cells (PSCs) due to its synergistic defect passivation capabilities. The SCN- pseudohalide effectively passivates surficial and interfacial trap states, while the Zn2+ cation regulates the structural evolution of the perovskite layer. Studies demonstrate that incorporating thiocyanate additives like Zn(SCN)2 significantly enhances both charge-carrier mobility and long-term film stability under humid and thermal stress, outperforming baseline perovskite films processed with standard solvents (e.g., methanol or deionized water) or non-SCN additives. This results in denser, more uniform crystal grains and elevated Power Conversion Efficiencies (PCE)[1].

Evidence DimensionFilm morphology and defect passivation
Target Compound DataZn(SCN)2 additive: Dense, uniform grains with reduced trap states and enhanced thermal/humidity stability
Comparator Or BaselineNon-SCN treated baseline: Higher defect density and faster degradation under environmental stress
Quantified DifferenceZn(SCN)2 provides simultaneous cation (Zn2+) structural regulation and anion (SCN-) trap passivation.
ConditionsThin-film perovskite fabrication subjected to humid, thermal, and light stress testing.

Justifies the procurement of Zn(SCN)2 over standard zinc halides to maximize both the efficiency and commercial lifespan of next-generation perovskite photovoltaics.

Optical Transparency in Coordination Polymers via d10 Configuration

For the synthesis of optical materials and luminescent metal-organic frameworks (MOFs), the choice of metal center is critical to prevent signal quenching. Zn(SCN)2 features a d10 zinc(II) ion, which is diamagnetic and lacks d-d electron transitions in the visible spectrum. This results in the formation of strictly colorless, optically transparent coordination complexes that exhibit strong ligand-centered luminescence. In contrast, utilizing transition metal thiocyanates such as iron(III) thiocyanate or cobalt(II) thiocyanate results in intensely colored and paramagnetic complexes that absorb heavily in the visible range. This absolute transparency makes Zn(SCN)2 the required precursor for applications demanding high optical transmission and unquenched emission [1].

Evidence DimensionVisible light absorption and magnetic properties
Target Compound DataZn(SCN)2: Colorless, diamagnetic (no d-d transitions)
Comparator Or BaselineFe(SCN)3 / Co(SCN)2: Intensely colored, paramagnetic
Quantified DifferenceZn(SCN)2 eliminates visible light absorption caused by d-d transitions, ensuring baseline optical transparency in the visible range.
ConditionsVisible light transmission in synthesized coordination polymers and MOFs.

Ensures that buyers synthesizing luminescent materials or optical coatings do not suffer from color interference or luminescence quenching.

Solvent-Free Semiconductor Manufacturing

Leveraging its unique 221 °C melting point, Zn(SCN)2 is the ideal precursor for the solvent-free mechanochemical synthesis and melt-deposition of mixed-metal (e.g., Cu-Zn) thiocyanate thin films. This is highly relevant for scalable n-type semiconductor fabrication where eliminating toxic solvents is a priority[1].

High-Stability Perovskite Solar Cell Formulation

Zn(SCN)2 is the optimal dual-functional additive for perovskite inks. It should be selected when manufacturers need to simultaneously passivate halide vacancies (via SCN-) and stabilize the crystal lattice (via Zn2+) to improve the Power Conversion Efficiency (PCE) and environmental resilience of commercial solar cells [2].

Optically Transparent Coordination Polymers and MOFs

Due to its diamagnetic d10 electron configuration and wide optical bandgap, Zn(SCN)2 is the preferred building block for synthesizing colorless, luminescent metal-organic frameworks. It is the right choice when optical transparency is required and paramagnetic quenching from transition metals must be avoided[3].

Advanced Metallochromy and Electrodeposition Baths

In electroplating, Zn(SCN)2 is utilized in nickel-zinc oxide baths to achieve controlled spectral colors or true black/white coatings. The thiocyanate ion acts as a critical complexing agent that modulates the deposition rate and film morphology, outperforming simple chloride or sulfate baths in decorative and functional thin-film coatings [4].

UNII

78202QE1K8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

557-42-6

General Manufacturing Information

Thiocyanic acid, zinc salt (2:1): INACTIVE

Dates

Last modified: 02-18-2024

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